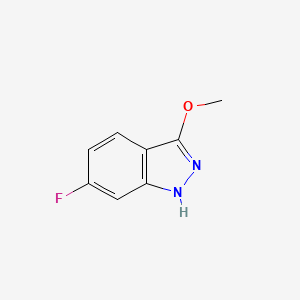

6-Fluoro-3-methoxy-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-3-metoxi-1H-indazol es un compuesto heterocíclico que pertenece a la familia del indazol. Los indazoles son conocidos por sus diversas actividades biológicas y se encuentran a menudo en varios productos farmacéuticos. La presencia de un átomo de flúor y un grupo metoxi en la estructura del 6-Fluoro-3-metoxi-1H-indazol mejora sus propiedades químicas, convirtiéndolo en un compuesto de interés en la química medicinal y el desarrollo de fármacos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6-Fluoro-3-metoxi-1H-indazol se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de bencilidenhidrazinas orto-sustituidas. Por ejemplo, comenzando con 2-fluorobenzaldehído e hidracina, la reacción procede en condiciones ácidas para formar el anillo de indazol . Otro método implica el uso de reacciones catalizadas por metales de transición, como la ciclización catalizada por cobre, que proporciona buenos rendimientos y minimiza los subproductos .

Métodos de producción industrial: La producción industrial de 6-Fluoro-3-metoxi-1H-indazol generalmente implica rutas sintéticas escalables que garantizan un alto rendimiento y pureza. El uso de reactores de flujo continuo y condiciones de reacción optimizadas, como el control de temperatura y presión, son comunes en entornos industriales para lograr una producción eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Fluoro-3-metoxi-1H-indazol experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio para producir derivados reducidos.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo.

Reducción: Gas hidrógeno, catalizador de paladio.

Sustitución: Metóxido de sodio, hidruro de sodio.

Principales productos formados:

Oxidación: Formación de óxidos.

Reducción: Formación de derivados reducidos.

Sustitución: Formación de derivados de indazol sustituidos.

Aplicaciones Científicas De Investigación

6-Fluoro-3-metoxi-1H-indazol tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.

Medicina: Investigado como un posible candidato a fármaco para diversas enfermedades debido a su estructura química única y sus actividades biológicas.

Industria: Utilizado en el desarrollo de nuevos materiales y como precursor en la síntesis de otros compuestos valiosos.

Mecanismo De Acción

El mecanismo de acción del 6-Fluoro-3-metoxi-1H-indazol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo o activando sus funciones. Por ejemplo, puede actuar como un inhibidor de ciertas cinasas, bloqueando las vías de transducción de señales involucradas en la proliferación y supervivencia celular . La presencia del átomo de flúor mejora su afinidad de unión y selectividad hacia estos objetivos.

Compuestos similares:

- 6-Fluoro-1H-indazol

- 3-Metoxi-1H-indazol

- 5-Fluoro-3-metoxi-1H-indazol

Comparación: 6-Fluoro-3-metoxi-1H-indazol es único debido a la presencia simultánea de grupos flúor y metoxi, que imparten propiedades químicas y biológicas distintas. En comparación con 6-Fluoro-1H-indazol, el grupo metoxi en 6-Fluoro-3-metoxi-1H-indazol mejora su solubilidad y reactividad. De manera similar, el átomo de flúor en 6-Fluoro-3-metoxi-1H-indazol aumenta su estabilidad y afinidad de unión en comparación con 3-Metoxi-1H-indazol .

Comparación Con Compuestos Similares

- 6-Fluoro-1H-indazole

- 3-Methoxy-1H-indazole

- 5-Fluoro-3-methoxy-1H-indazole

Comparison: 6-Fluoro-3-methoxy-1H-indazole is unique due to the simultaneous presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties. Compared to 6-Fluoro-1H-indazole, the methoxy group in this compound enhances its solubility and reactivity. Similarly, the fluorine atom in this compound increases its stability and binding affinity compared to 3-Methoxy-1H-indazole .

Propiedades

Fórmula molecular |

C8H7FN2O |

|---|---|

Peso molecular |

166.15 g/mol |

Nombre IUPAC |

6-fluoro-3-methoxy-1H-indazole |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) |

Clave InChI |

WSRRSPVZFMWUGS-UHFFFAOYSA-N |

SMILES canónico |

COC1=NNC2=C1C=CC(=C2)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)

![Spiro[3.5]nonan-2-ylmethanamine](/img/structure/B11918235.png)

![5-Chloropyrido[2,3-d]pyrimidine](/img/structure/B11918240.png)

![(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)